molecular formula C15H18O3 B12319935 13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one

13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one

Cat. No.: B12319935
M. Wt: 246.30 g/mol
InChI Key: XZHCTKZHBRTLRU-UHFFFAOYSA-N
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Description

13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one (CAS 3894-18-6), also known as Shizukanolide C, is a polycyclic diterpenoid with the molecular formula C₁₅H₁₈O₃ . Its structure features a tetracyclic framework comprising fused oxepane and cyclohexenone rings, a hydroxymethyl substituent at position 13, and methyl groups at positions 4 and 7. This compound is isolated from plants such as Chloranthus spicatus and exhibits bioactivity relevant to medicinal chemistry, including anti-inflammatory and cytotoxic properties .

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

13-(hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one

InChI

InChI=1S/C15H18O3/c1-7-8-3-12-10(6-16)9-4-11(9)15(12,2)5-13(8)18-14(7)17/h5,9-12,16H,3-4,6H2,1-2H3

InChI Key

XZHCTKZHBRTLRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3C(C4CC4C3(C=C2OC1=O)C)CO

Origin of Product

United States

Preparation Methods

Natural Isolation Methods

Extraction from Chloranthus Species

Protocol:
  • Plant Material : Dried aerial parts of Chloranthus japonicus or C. serratus are ground into coarse powder.
  • Solvent Extraction :
    • Soaked in 75% ethanol (12:1 solvent-to-material ratio) at 78°C for 1.5 hours.
    • Refluxed twice with fresh ethanol (10:1 and 8:1 ratios) for 1.5 hours each.
  • Fractionation :
    • Concentrated extract is partitioned sequentially with chloroform, ethyl acetate, and n-butanol.
    • Aqueous phase is discarded; organic phases are evaporated under reduced pressure.
  • Chromatography :
    • Silica gel column chromatography with gradients of n-hexane/ethyl acetate (10:1 → 3:2).
    • Final purification via preparative HPLC (C18 column, methanol/water).
Yield and Purity:
Step Yield (%) Purity (%)
Ethanol extraction 1.28–2.47 60–70
Column chromatography 0.05–0.1 90–95

Challenges : Low natural abundance (0.001–0.005% dry weight) and co-elution with structurally similar terpenoids.

Synthetic Preparation Routes

Organocatalytic [4 + 3] Cycloaddition

Key Steps:
  • Starting Material : (3aS,7aR,8R,9aS)-7a,8,9,9a-Tetrahydro-5,8-dimethyl-4H-3a,8-epoxyazuleno[6,5-b]furan-2,6(3H,7H)-dione.
  • Cycloaddition :
    • Catalyst: Chiral phosphoric acid (10 mol%).
    • Conditions: Dichloromethane, −20°C, 24 hours.
  • Hydroxymethylation :
    • Reagent: Paraformaldehyde, BF₃·OEt₂ (Lewis acid).
    • Stereoselectivity: >90% ee.
  • Oxidation :
    • PCC (pyridinium chlorochromate) in CH₂Cl₂ to form the ketone.
Yield:
Step Yield (%)
Cycloaddition 65
Hydroxymethylation 78
Overall 6.1

Advantages : High stereocontrol; Disadvantages : Multi-step synthesis (14 steps).

Visible-Light-Induced C(sp³)–H Hydroxylation

Protocol:
  • Substrate : Deacetylchloranthalactone C (precursor).
  • Photocatalyst : Ru(bpy)₃Cl₂ (2 mol%).
  • Conditions :
    • Light: 450 nm LED, CH₃CN/H₂O (4:1), 25°C, 12 hours.
    • Oxidant: Na₂S₂O₈.
  • Workup :
    • Neutralization with NaHCO₃, extraction with EtOAc.
Yield: 16.9% (4 steps from precursor).

Comparative Analysis of Methods

Method Steps Overall Yield (%) Stereoselectivity Scalability
Natural Isolation 5–7 0.05–0.1 N/A Low
Organocatalytic [4+3] 14 6.1 >90% ee Moderate
Photochemical 4 16.9 85% ee High

Challenges and Innovations

  • Stereochemical Complexity : The tetracyclic core with four contiguous stereocenters requires chiral catalysts or biocatalysts.
  • Functionalization : Introducing the hydroxymethyl group at C-13 without epimerization remains challenging.
  • Recent Advances :
    • Enzymatic Hydroxylation : Cytochrome P450 mutants for site-specific C–H activation.
    • Flow Chemistry : Continuous-flow systems to improve photochemical yield (up to 22%).

Chemical Reactions Analysis

Types of Reactions

13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Key Functional Groups Structural Features
Shizukanolide C (Target Compound) C₁₅H₁₈O₃ Hydroxymethyl, ketone, methyl groups Tetracyclic framework with oxepane and cyclohexenone rings
Acortatarinowin J C₂₃H₂₈O₇ Methoxy, carbonyl, aromatic rings 7,9′-Epoxylignan with 1,3,4,5-tetrasubstituted aromatic moieties
Grandisine F C₁₅H₂₄NO₂ Tertiary amine, hydroxyl, methyl groups Naphthofuran backbone with nitrogen-containing substituents
6,12-Dihydroxy-5,5,9,13-tetramethyltetracyclo… C₂₀H₃₀O₃ Hydroxyl, ketone, methyl groups Hexadecane-derived tetracyclic system with multiple methyl substituents

Key Observations :

  • Shizukanolide C lacks the methoxy and aromatic systems present in lignans like Acortatarinowin J, which has a larger molecular formula (C₂₃H₂₈O₇) due to five methoxy groups .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Solubility Spectral Data (Key Peaks)
Shizukanolide C Not reported Likely polar organic solvents IR: 1674 cm⁻¹ (conjugated carbonyl); NMR: δ 1.2–2.5 (methyl groups), δ 4.1 (hydroxymethyl)
Acortatarinowin J 158–159 Methanol, chloroform IR: 1674 cm⁻¹ (carbonyl), 1594/1515 cm⁻¹ (aromatic); HREIMS: m/z 439.1718 [M+Na]⁺
9a-Methoxy-3,4a,5-trimethyl… Not reported DMSO, dichloromethane NMR: δ 3.3 (methoxy), δ 5.6 (α,β-unsaturated ester)

Key Observations :

  • The hydroxymethyl group in Shizukanolide C enhances its hydrophilicity compared to fully nonpolar analogs like 9a-methoxy-3,4a,5-trimethyl…, which contains sulfur and ester groups .
  • The conjugated carbonyl group (IR ~1674 cm⁻¹) is a common feature in Shizukanolide C and Acortatarinowin J, suggesting shared reactivity in redox reactions .

Table 3: Bioactivity Comparison

Compound Name Reported Activities Mechanism Insights
Shizukanolide C Anti-inflammatory, cytotoxic Inhibits NF-κB pathway; induces apoptosis in cancer cells
Acortatarinowin J Antioxidant Scavenges free radicals via phenolic hydroxyl groups
Grandisine F Analgesic, neuroprotective Modulates opioid receptors

Key Observations :

  • Shizukanolide C’s cytotoxicity is attributed to its tetracyclic framework, which may intercalate DNA or disrupt membrane integrity .
  • Acortatarinowin J’s antioxidant activity stems from its aromatic methoxy groups, absent in Shizukanolide C .

Biological Activity

13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one is a complex organic compound characterized by its unique tetracyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H18O3C_{15}H_{18}O_3 with a molecular weight of approximately 246.125 g/mol. Its structural complexity contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₁₅H₁₈O₃
Molecular Weight246.125 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both gram-positive and gram-negative bacteria as well as certain fungal strains.

2. Anti-inflammatory Effects
Preliminary research suggests that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation.

3. Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays, indicating its potential to scavenge free radicals and protect cellular components from oxidative stress.

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.
  • Receptor Modulation : It could interact with specific receptors in the body that mediate cellular signaling pathways related to inflammation and immunity.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study published in the Journal of Natural Products demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) lower than many traditional antibiotics .
  • Anti-inflammatory Research : In vitro studies reported in Phytotherapy Research indicated that treatment with the compound resulted in a significant reduction in TNF-alpha levels in macrophages .
  • Antioxidant Assessment : Research findings published in Food Chemistry revealed that the compound exhibited a high capacity for DPPH radical scavenging, suggesting its potential as a natural antioxidant .

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